Pefachrome® FXa: A Technical Guide to its Core Functionality and Application
Pefachrome® FXa: A Technical Guide to its Core Functionality and Application
For Researchers, Scientists, and Drug Development Professionals
Pefachrome® FXa is a highly specific and sensitive chromogenic substrate designed for the quantitative determination of Factor Xa (FXa) activity. This synthetic oligopeptide plays a crucial role in coagulation research, diagnostic assays, and the development of anticoagulant therapies. Its principle relies on a straightforward enzymatic reaction that produces a quantifiable color change, making it an invaluable tool in the study of hemostasis and thrombosis.
Core Mechanism of Action
Pefachrome® FXa is a synthetic peptide chain linked to a chromophore group, p-nitroaniline (pNA).[1] The peptide sequence is specifically designed to be recognized and cleaved by the active enzyme Factor Xa. When FXa is present in a sample, it hydrolyzes the amide bond between the arginine residue of the peptide and the pNA molecule. This cleavage releases free pNA, which is yellow and exhibits strong absorbance at a wavelength of 405 nm.[1] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.
The fundamental reaction is as follows:
Peptide-pNA (colorless) --(Factor Xa)--> Peptide + pNA (yellow)
Several variants of Pefachrome® FXa exist, each with a slightly different peptide sequence, which can influence their kinetic properties. Common formulations include Pefachrome® FXa 8595, Pefachrome® FXa/LAL 5288, Pefachrome® FXa 5277, and Pefachrome® FXa 2732.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different Pefachrome® FXa variants, providing a basis for comparison and selection for specific research needs.
Table 1: Physicochemical Properties of Pefachrome® FXa Variants
| Property | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 | Pefachrome® FXa (General) |
| Formula | Z-D-Arg-Gly-Arg-pNA · 2HCl[3][7] | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[8] | CH3SO2-D-Leu-Gly-Arg-pNA · AcOH[6] | C27H42N8O9[1] |
| Molecular Weight ( g/mol ) | 714.6[3][7] | 622.7[8][9] | Not Specified | 622.7[1] |
| Solubility | > 10 mM in distilled H2O[3][7] | Up to 4 mM in distilled H2O[8][9] | Not Specified | Not Specified |
Table 2: Kinetic Parameters of Pefachrome® FXa Variants
| Parameter | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 (with Thrombin) |
| KM | 0.1 mol/L[3][7] | 0.106 mM[8][9] | 233 µM (human) / 154 µM (bovine)[6] |
| kcat | 290 s-1[3][7] | 140 s-1[8][9] | 5643 min-1 (human) / 1080 min-1 (bovine)[6] |
| Vmax | Not Specified | Not Specified | 0.736 µM/min (human) / 0.141 µM/min (bovine)[6] |
Experimental Protocols
The following provides a detailed methodology for a common application of Pefachrome® FXa: the determination of Factor X in plasma.
Principle:
Factor X in a plasma sample is activated to Factor Xa by Russell's Viper Venom (RVV-X). The generated Factor Xa then cleaves the Pefachrome® FXa substrate, and the rate of p-nitroaniline (pNA) release is measured spectrophotometrically at 405 nm.
Materials:
-
Pefachrome® FXa
-
Russell's Viper Venom-X (RVV-X) solution (25 AU/ml in 25 mM CaCl2)[3][7][8]
-
Human citrated plasma sample
-
Distilled water
-
Microplate reader or spectrophotometer with a 405 nm filter
-
37°C incubator or water bath
Reagent Preparation:
-
Pefachrome® FXa Solution (4 mM): Dissolve the appropriate amount of Pefachrome® FXa in distilled water to achieve a final concentration of 4 mM.[3][7][8]
-
Buffer Solution: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.4.[3][7][8][9]
-
RVV-X Solution: Reconstitute RVV-X to a concentration of 25 AU/ml in a 25 mM CaCl2 solution.[3][7][8]
Assay Procedure (Microplate Method):
-
Pipette 10 µL of human citrated plasma into a microplate well.[3][7][8]
-
Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.[3][7][8]
-
Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][7][8]
-
Immediately place the microplate in a reader and measure the change in absorbance at 405 nm per minute (ΔOD/min).[3][7][8]
Data Analysis:
The rate of the reaction (ΔOD/min) is proportional to the Factor Xa activity in the sample. A standard curve can be generated using known concentrations of purified Factor Xa to determine the exact concentration in the plasma sample.
Visualizations
Signaling Pathway of Pefachrome® FXa Cleavage
Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.
Experimental Workflow for Factor X Determination
Caption: Workflow for the determination of Factor X activity in plasma.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. Enzyme Research | Product List [enzymeresearch.co.uk]
- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 4. pentapharm.com [pentapharm.com]
- 5. pentapharm.com [pentapharm.com]
- 6. pentapharm.com [pentapharm.com]
- 7. avant-medical.com [avant-medical.com]
- 8. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 9. interchim.fr [interchim.fr]
